molecular formula C14H24O4 B084292 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane CAS No. 14228-73-0

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane

Cat. No.: B084292
CAS No.: 14228-73-0
M. Wt: 256.34 g/mol
InChI Key: VQMQXWYQIIUJIT-UHFFFAOYSA-N
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Description

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane is an organic compound with the chemical formula C14H24O4. It is a colorless to pale yellow liquid that is soluble in various organic solvents. This compound is primarily used as a cross-linking agent and plasticizer in epoxy resins, enhancing their mechanical properties, strength, hardness, and heat resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane is typically synthesized through an epoxidation reaction. The process involves the reaction of cyclohexane with glycidol under alkaline conditions. The reaction proceeds as follows:

    Starting Materials: Cyclohexane and glycidol.

    Reaction Conditions: Alkaline medium, typically using a base such as sodium hydroxide.

    Reaction: The cyclohexane reacts with glycidol to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane undergoes various chemical reactions, including:

    Epoxidation: The compound itself contains epoxy groups, which can participate in further epoxidation reactions.

    Hydrolysis: The epoxy groups can be hydrolyzed to form diols.

    Polymerization: The compound can undergo polymerization reactions to form cross-linked polymer networks.

Common Reagents and Conditions

    Epoxidation: Typically involves peracids or hydrogen peroxide as oxidizing agents.

    Hydrolysis: Requires acidic or basic conditions, often using water or aqueous solutions of acids or bases.

    Polymerization: Initiated by heat, UV light, or chemical initiators such as peroxides.

Major Products Formed

Scientific Research Applications

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions, leading to the formation of cross-linked polymer networks. The molecular targets include various nucleophiles such as amines, thiols, and hydroxyl groups, which react with the epoxy groups to form stable covalent bonds. This cross-linking process enhances the mechanical properties and stability of the resulting materials .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(glycidyloxymethyl)cyclohexane
  • 1,4-Bis(hydroxymethyl)cyclohexane diglycidyl ether
  • 1,4-Bis(oxiranylmethoxymethyl)cyclohexane
  • 1,4-Cyclohexanedimethanol diglycidyl ether

Uniqueness

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane is unique due to its specific structure, which provides a balance between flexibility and rigidity in the resulting polymer networks. This compound offers superior mechanical properties and thermal stability compared to other similar compounds, making it highly valuable in applications requiring durable and high-performance materials .

Properties

IUPAC Name

2-[[4-(oxiran-2-ylmethoxymethyl)cyclohexyl]methoxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c1-2-12(6-16-8-14-10-18-14)4-3-11(1)5-15-7-13-9-17-13/h11-14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMQXWYQIIUJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1COCC2CO2)COCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29357-35-5
Record name Oxirane, 2,2′-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29357-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1044805
Record name 2,2'-[Cyclohexane-1,4-diylbis(methanediyloxymethanediyl)]dioxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Oxirane, 2,2'-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

14228-73-0
Record name 1,4-Cyclohexanedimethanol diglycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14228-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxirane, 2,2'-(1,4-cyclohexanediylbis(methyleneoxymethylene))bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014228730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, 2,2'-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-[Cyclohexane-1,4-diylbis(methanediyloxymethanediyl)]dioxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-bis[(2,3-epoxypropoxy)methyl]cyclohexane
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.620
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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